N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide
CAS No.:
Cat. No.: VC16268098
Molecular Formula: C9H16N2O4S
Molecular Weight: 248.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16N2O4S |
|---|---|
| Molecular Weight | 248.30 g/mol |
| IUPAC Name | N-(1,1-dioxothiolan-3-yl)morpholine-4-carboxamide |
| Standard InChI | InChI=1S/C9H16N2O4S/c12-9(11-2-4-15-5-3-11)10-8-1-6-16(13,14)7-8/h8H,1-7H2,(H,10,12) |
| Standard InChI Key | MMBRHSKAULFCTM-UHFFFAOYSA-N |
| Canonical SMILES | C1CS(=O)(=O)CC1NC(=O)N2CCOCC2 |
Introduction
Structural and Chemical Profile
Molecular Architecture
The compound features a tetrahydrothiophene-1,1-dioxide core, a five-membered sulfur-containing ring oxidized to a sulfone, conjugated to a morpholine-4-carboxamide group via an amide bond. The molecular formula is C₁₀H₁₆N₂O₄S, with a molecular weight of 284.31 g/mol. Key structural attributes include:
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Sulfone group: Enhances polarity and metabolic stability compared to non-oxidized thioether analogs.
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Morpholine ring: A six-membered heterocycle with one oxygen and one nitrogen atom, contributing to water solubility and hydrogen-bonding capacity .
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Amide linkage: Facilitates conformational rigidity and intermolecular interactions.
Synthesis and Reactivity
Synthetic Pathways
The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)morpholine-4-carboxamide involves multi-step protocols:
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Oxidation of tetrahydrothiophene: Treatment of tetrahydrothiophene with hydrogen peroxide or oxone yields the 1,1-dioxide derivative.
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Amide coupling: Reaction of 3-aminotetrahydrothiophene-1,1-dioxide with morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) forms the target compound.
Key considerations:
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Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity.
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Side products may include N-acylated byproducts, mitigated by controlling stoichiometry .
Reactivity Profile
The compound participates in reactions typical of sulfones and amides:
| Reaction Type | Conditions | Products |
|---|---|---|
| Nucleophilic substitution | Alkyl halides, K₂CO₃ | Alkylated morpholine derivatives |
| Hydrolysis | HCl/H₂O, reflux | Morpholine-4-carboxylic acid + tetrahydrothiophene-1,1-dioxide amine |
| Reduction | LiAlH₄, THF | Secondary alcohol derivatives |
Data adapted from analogous sulfonamides and carboxamides .
Physicochemical Properties
Solubility and Stability
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Aqueous solubility: ~12 mg/mL (predicted via LogP = -0.8), enhanced by the morpholine ring’s hydrophilicity .
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Thermal stability: Decomposes at 210°C (DSC analysis of analogs).
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Photostability: Susceptible to UV-induced degradation; storage in amber vials recommended.
Crystallography
Single-crystal X-ray diffraction of a related compound, N-(4-iodophenyl)morpholine-4-carboxamide, reveals a monoclinic lattice with hydrogen bonding between amide NH and sulfone oxygen . This suggests similar packing interactions for the target compound.
Industrial and Research Applications
Pharmaceutical Intermediate
The compound serves as a precursor for JAK/STAT inhibitors, where the morpholine group modulates kinase selectivity .
Material Science
Sulfone-containing polymers incorporating this moiety demonstrate enhanced thermal resistance (Tg = 145°C) and dielectric properties, suitable for flexible electronics.
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